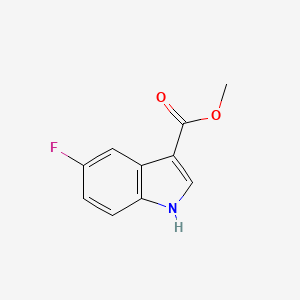

Methyl 5-fluoro-1H-indole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-fluoro-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCOPMDCKPXHDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652976 | |

| Record name | Methyl 5-fluoro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

310886-79-4 | |

| Record name | Methyl 5-fluoro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Indoles

An In-depth Technical Guide to Methyl 5-fluoro-1H-indole-3-carboxylate

This compound is a fluorinated derivative of the indole heterocyclic system, a core scaffold in a vast array of natural products and pharmaceuticals.[1][2] Its significance in modern chemical research stems from its function as a versatile and high-value building block. The strategic incorporation of a fluorine atom onto the indole ring profoundly alters the molecule's electronic properties, lipophilicity, and metabolic stability.[3] These modifications are highly sought after in drug discovery, as they can enhance a drug candidate's binding affinity, membrane permeability, and overall pharmacokinetic profile.[3][4] This guide offers a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, providing researchers and drug development professionals with the technical insights necessary to leverage this compound in their work.

Molecular and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its physical and chemical properties. This compound is typically a brownish-yellow or pale yellow powder.[1][3] Its core structure consists of a bicyclic indole ring, substituted with a fluorine atom at the C5 position and a methyl ester group at the C3 position. These substitutions are critical to its utility and reactivity.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈FNO₂ | [3][5][6] |

| Molar Mass | 193.17 g/mol | [3][5][6] |

| CAS Number | 310886-79-4 | [3] |

| Appearance | Brownish yellow to pale yellow powder | [1][3] |

| Melting Point | 200-202 °C | [5] |

| Boiling Point | 335.3 °C at 760 mmHg | [5] |

| Density | ~1.34 g/cm³ | [5] |

| Solubility | Soluble in organic solvents like ethanol, DMF, and dichloromethane. | [5] |

| Storage Conditions | Store at 0-8 °C, desiccated, and protected from light. | [3][7] |

Spectroscopic Profile: Fingerprinting the Molecule

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The key features expected in its NMR, IR, and Mass spectra are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the indole ring protons, the N-H proton, and the methyl ester protons. The aromatic protons will appear as multiplets, with their chemical shifts and coupling patterns influenced by the electron-withdrawing effects of both the fluorine and the carboxylate groups. The fluorine at C5 will introduce additional splitting (coupling) to the adjacent protons at C4 and C6. The N-H proton typically appears as a broad singlet at a high chemical shift (>11 ppm in DMSO-d₆), while the methyl ester protons will be a sharp singlet around 3.8 ppm.[8][9]

-

¹³C NMR: The carbon spectrum will show ten distinct resonances. The carbonyl carbon of the ester will be the most downfield signal (~165 ppm). The carbon atom directly bonded to the fluorine (C5) will show a large one-bond coupling constant (¹JCF), which is a definitive indicator of fluorination. The other aromatic carbons will appear in the typical range of 100-140 ppm.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule. Key expected absorption bands include:

-

N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹, corresponding to the indole N-H bond.

-

C=O Stretch: A strong, sharp band around 1680-1710 cm⁻¹, characteristic of the ester carbonyl group.[8]

-

C-F Stretch: A strong band in the fingerprint region, typically around 1100-1200 cm⁻¹.

-

C-O Stretch: A band in the 1200-1300 cm⁻¹ region for the ester C-O bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. In an Electron Ionization (EI) spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (193.17). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[8]

Synthesis and Purification

This compound is typically synthesized via the esterification of its corresponding carboxylic acid precursor. This method is straightforward and generally high-yielding.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-fluoro-1H-indole-3-carboxylic acid (1.0 eq).

-

Reagent Addition: Add an excess of methanol to serve as both the solvent and the reactant. A typical ratio is 10-20 mL of methanol per gram of carboxylic acid.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the mixture into a beaker of ice water. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: The resulting solid precipitate is collected by vacuum filtration. If no solid forms, extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the electron-rich indole nucleus and the electronic effects of its substituents.

-

Indole Nucleus: The indole ring is inherently electron-rich and prone to electrophilic aromatic substitution.[10]

-

C3-Ester Group: The methyl carboxylate group at the C3 position is an electron-withdrawing group. It deactivates the pyrrole ring towards electrophilic attack and directs incoming electrophiles away from this position. Since C3 is the most nucleophilic position on an unsubstituted indole, its blockage is significant.

-

C5-Fluoro Group: The fluorine atom exerts a dual electronic effect: it is strongly electron-withdrawing via induction (-I effect) but electron-donating through resonance (+R effect). For electrophilic aromatic substitution, the inductive effect tends to deactivate the benzene ring, while the resonance effect is ortho-, para-directing.

-

N-H Acidity: The N-H proton is weakly acidic and can be deprotonated by a strong base (e.g., NaH) to form an indolyl anion. This anion can then be alkylated or acylated on the nitrogen atom.

Common reactions involve modifications at the N1 position (alkylation, acylation) or, under forcing conditions, potential electrophilic substitution at the C4 or C6 positions of the benzene ring.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate for constructing more complex, biologically active molecules.[3] The fluorinated indole scaffold is a "privileged structure" in medicinal chemistry.

-

Oncology: It serves as a precursor for the synthesis of kinase inhibitors and other anti-cancer agents, where the indole core mimics the hinge-binding region of ATP.[3][4][11]

-

Neurology: Many indole derivatives exhibit activity as serotonin (5-HT) receptor ligands, making this compound a useful starting point for developing treatments for depression, anxiety, and other CNS disorders.[4][7]

-

Antiviral Research: Fluorinated indoles have been investigated as inhibitors of viral replication, including for viruses like HCV and HIV.[12] The 5-fluoro substitution has been shown to enhance antiviral potency in certain classes of compounds.[12]

Caption: Role as a key intermediate in the synthesis of diverse therapeutic agents.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The compound is classified as an irritant.

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[5][13]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[13][14][15]

-

Handling: Avoid breathing dust, fumes, or vapors.[13][14] Avoid contact with skin, eyes, and clothing.[5][14] Wash hands thoroughly after handling.[14]

-

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[13][14]

-

Skin Contact: Wash off immediately with soap and plenty of water.[13][14]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen and seek medical attention.[13][14]

-

Ingestion: Do not induce vomiting. Clean mouth with water and seek immediate medical attention.[13]

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a compound of significant strategic value in synthetic and medicinal chemistry. Its well-defined chemical properties, accessible synthesis, and the advantageous effects of its fluorine substituent make it a powerful tool for researchers. Its application as a foundational building block enables the exploration and development of novel therapeutic agents across multiple disease areas. A thorough understanding of its properties, handling, and reactivity is paramount for unlocking its full potential in the laboratory.

References

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1-(5-fluoropentyl)indole-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid. Retrieved from [Link]

-

IUCr. (2023, August 4). 5-Fluoro-3-(1H-indol-3-ylmethyl). Retrieved from [Link]

-

Reddit. (2023, August 5). 5-fluoroindole reactivity. Retrieved from [Link]

-

Autech. (n.d.). Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications. Retrieved from [Link]

-

American Chemical Society. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved from [Link]

-

Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Fluoro-1H-indole-3-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Fluoro-3-(1H-indol-3-ylmethyl). Retrieved from [Link]

-

DiVA portal. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]

-

PubChem. (n.d.). Methyl indole-3-carboxylate. Retrieved from [Link]

-

MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid | C10H8FNO2 | CID 1132967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. goldbio.com [goldbio.com]

- 8. rsc.org [rsc.org]

- 9. tetratek.com.tr [tetratek.com.tr]

- 10. diva-portal.org [diva-portal.org]

- 11. Methyl 5-fluoro-3-methyl-1H-indole-2-carboxylate|CAS 1257441-84-1 [benchchem.com]

- 12. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of Methyl 5-fluoro-1H-indole-3-carboxylate

Foreword: The Strategic Importance of Fluorinated Indoles in Modern Drug Discovery

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting profound effects on a compound's metabolic stability, lipophilicity, and binding affinity.[1] The indole scaffold, a privileged structure in numerous natural products and pharmaceuticals, is a prime candidate for such strategic fluorination.[2][3] Among these, Methyl 5-fluoro-1H-indole-3-carboxylate stands out as a pivotal intermediate in the synthesis of a diverse array of therapeutic agents, particularly in the realms of oncology and neurology.[1] This guide provides an in-depth exploration of the synthesis of this valuable compound, grounded in established chemical principles and field-proven insights. We will dissect the prevalent synthetic strategies, delve into the mechanistic intricacies of the core reactions, and provide detailed, actionable protocols for its preparation and characterization.

I. Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic approach to this compound reveals several viable synthetic disconnections. The most direct and widely employed strategy involves the formation of the 5-fluoroindole core, followed by the introduction and manipulation of the C3 substituent.

The Fischer indole synthesis is a robust and historically significant method for constructing the indole nucleus and serves as our primary focus.[4][5][6] This venerable reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[4] Alternative routes, such as the Leimgruber-Batcho, Sugasawa, and Bischler indole syntheses, offer their own advantages and will be discussed in a comparative context.[2][7]

A plausible and efficient synthetic pathway, which will be detailed in this guide, commences with the commercially available 4-fluoroaniline. This is converted to the corresponding 4-fluorophenylhydrazine, which then undergoes a Fischer indole synthesis with a suitable pyruvate derivative to construct the indole-2-carboxylate framework. Subsequent functional group manipulations at the C3 position lead to the target molecule.

II. The Fischer Indole Synthesis: A Mechanistic Deep Dive

The Fischer indole synthesis is a powerful and versatile method for the construction of the indole ring system.[4] The reaction proceeds through a series of well-established steps, initiated by the condensation of an arylhydrazine with a carbonyl compound to form a hydrazone.[6] This is followed by a key[8][8]-sigmatropic rearrangement, which ultimately leads to the cyclized indole product.

The mechanism, as it pertains to the synthesis of a 5-fluoroindole derivative from 4-fluorophenylhydrazine and a pyruvate, can be broken down as follows:

-

Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of 4-fluorophenylhydrazine with a methyl pyruvate derivative to form the corresponding hydrazone.

-

Tautomerization: The hydrazone then tautomerizes to its enamine form.

-

[8][8]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The enamine undergoes a[8][8]-sigmatropic rearrangement, leading to the formation of a new C-C bond and breaking the N-N bond.

-

Aromatization and Cyclization: The resulting intermediate undergoes rearomatization of the benzene ring, followed by an intramolecular cyclization.

-

Elimination: The final step involves the elimination of ammonia to afford the stable, aromatic indole ring.

Caption: The Fischer Indole Synthesis Workflow.

III. Detailed Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the synthesis of this compound, commencing from 4-fluoroaniline.

Part A: Synthesis of 4-Fluorophenylhydrazine Hydrochloride

The initial step is the conversion of 4-fluoroaniline to its corresponding hydrazine derivative. This is typically achieved through diazotization followed by reduction.

Experimental Protocol:

-

Diazotization:

-

To a solution of 4-fluoroaniline (1 equivalent) in concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (1.05 equivalents) in water is added dropwise.

-

The temperature is strictly maintained below 5 °C throughout the addition.

-

The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.[9]

-

-

Reduction:

-

The cold diazonium salt solution is then added portion-wise to a freshly prepared solution of sodium sulfite in water.

-

Care must be taken to control the temperature during this exothermic addition.

-

The resulting mixture is then carefully acidified and heated to facilitate the reduction to the hydrazine.

-

-

Isolation:

-

Upon cooling, the 4-fluorophenylhydrazine hydrochloride precipitates as a crystalline solid.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum.[10]

-

Part B: Fischer Indole Synthesis of Methyl 5-fluoro-1H-indole-2-carboxylate

With the hydrazine precursor in hand, the indole core is constructed via the Fischer synthesis.

Experimental Protocol:

-

Hydrazone Formation and Cyclization:

-

4-Fluorophenylhydrazine hydrochloride (1 equivalent) and methyl pyruvate (1.1 equivalents) are suspended in a suitable solvent such as ethanol or acetic acid.[6]

-

An acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, is added cautiously.[4]

-

The reaction mixture is heated to reflux for several hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Methyl 5-fluoro-1H-indole-2-carboxylate.

-

Part C: Conversion to this compound

The final stage of the synthesis involves the conversion of the 2-carboxylate to the desired 3-carboxylate isomer. This is a multi-step process involving decarboxylation, formylation, oxidation, and final esterification.

Experimental Protocol:

-

Decarboxylation:

-

Methyl 5-fluoro-1H-indole-2-carboxylate is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

-

The resulting 5-fluoro-1H-indole-2-carboxylic acid is then decarboxylated by heating in a high-boiling solvent such as quinoline, often in the presence of a copper catalyst, to yield 5-fluoroindole.[11][12]

-

-

Vilsmeier-Haack Formylation:

-

5-Fluoroindole is subjected to a Vilsmeier-Haack reaction to introduce a formyl group at the C3 position.[13]

-

This is typically achieved by treating the indole with a mixture of phosphorus oxychloride and dimethylformamide (DMF) at low temperature, followed by heating.[13]

-

Aqueous workup then affords 5-fluoro-1H-indole-3-carbaldehyde.

-

-

Oxidation to the Carboxylic Acid:

-

The 5-fluoro-1H-indole-3-carbaldehyde is then oxidized to the corresponding carboxylic acid.

-

A variety of oxidizing agents can be employed, such as potassium permanganate or silver oxide.

-

-

Fischer-Speier Esterification:

-

The final step is the esterification of 5-fluoro-1H-indole-3-carboxylic acid with methanol.[14][15]

-

The carboxylic acid is dissolved in an excess of anhydrous methanol, and a catalytic amount of a strong acid, such as concentrated sulfuric acid, is added.[15]

-

The mixture is refluxed until the reaction is complete, as monitored by TLC.

-

Work-up involves neutralizing the acid, extracting the product with an organic solvent, and purifying by recrystallization or column chromatography to yield the final product, this compound.[15]

-

IV. Comparative Analysis of Synthetic Routes

While the Fischer indole synthesis is a workhorse for indole formation, other methods present viable alternatives, each with its own set of advantages and disadvantages.

| Synthetic Route | Advantages | Disadvantages | Scalability |

| Fischer Indole Synthesis | High versatility, readily available starting materials, robust and well-established.[4][6] | Often requires harsh acidic conditions and high temperatures, which may not be suitable for sensitive substrates.[4] | Good to excellent, widely used in industrial settings.[7] |

| Leimgruber-Batcho Synthesis | Milder reaction conditions, good yields, particularly for indoles unsubstituted at C2 and C3.[2][7] | May require more specialized starting materials (o-nitrotoluenes).[2] | Excellent, often the preferred method for industrial-scale production.[7] |

| Reissert Indole Synthesis | A classic method that proceeds through a different set of intermediates. | Can involve multiple steps and may have lower overall yields compared to other methods. | Moderate, less commonly used for large-scale synthesis. |

| Sugasawa Synthesis | A variation of the Friedel-Crafts acylation.[2] | Can be limited by the availability of the required aniline precursors.[2] | Moderate, more suited for laboratory-scale synthesis. |

| Bischler Indole Synthesis | Another classic method for indole formation. | Can suffer from long reaction times and the formation of complex mixtures, particularly with fluorinated anilines.[2] | Poor to moderate, generally not favored for large-scale applications. |

V. Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data for this compound.

Physical Properties:

-

Appearance: White to pale yellow or brown powder.[3]

-

Melting Point: 77-80 °C.[14]

-

Solubility: Soluble in common organic solvents such as methanol, ethanol, and dimethylformamide.[14]

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the indole ring protons, the methyl ester protons, and the N-H proton. The aromatic protons will exhibit splitting patterns consistent with a 5-substituted indole ring, with coupling to the fluorine atom. The methyl group of the ester will appear as a singlet at approximately 3.8-3.9 ppm. The N-H proton will be a broad singlet at a downfield chemical shift.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all ten carbon atoms in the molecule. The carbonyl carbon of the ester will be observed at a downfield chemical shift (around 165 ppm). The carbon atom bearing the fluorine will show a large one-bond C-F coupling constant.

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the ester (around 1700-1720 cm⁻¹), and C-F bond vibrations.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (193.18 g/mol ).

VI. Safety and Handling Considerations

The synthesis of this compound involves the use of several hazardous reagents and requires strict adherence to safety protocols.

-

Corrosive Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.

-

Organic Solvents: Many of the organic solvents used are flammable and volatile. All manipulations should be performed in a well-ventilated fume hood, away from ignition sources.

-

General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use. Ensure that appropriate spill containment materials are readily available.

VII. Conclusion and Future Outlook

The synthesis of this compound is a well-established process that relies on fundamental reactions in organic chemistry. The Fischer indole synthesis remains a powerful and versatile tool for the construction of the core indole structure. By understanding the mechanistic nuances of each step and adhering to rigorous experimental protocols, researchers can reliably produce this valuable intermediate for drug discovery and development.

Future advancements in this area may focus on the development of more sustainable and efficient synthetic routes, such as those employing flow chemistry or novel catalytic systems.[16][17][18] The continued exploration of new methods for the selective functionalization of the indole ring will undoubtedly lead to the discovery of new and improved therapeutic agents.

VIII. References

-

5-Fluoro-3-(1H-indol-3-ylmethyl) - NIH. (n.d.). Retrieved from [Link]

-

(IUCr) 5-Fluoro-3-(1H-indol-3-ylmethyl). (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(8).

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

This compound - ChemBK. (n.d.). Retrieved from [Link]

-

CN101143836A - Preparation method for 4-fluorophenylhydrazine - Google Patents. (n.d.). Retrieved from

-

Zhou, J. (2017). Synthesis method of 4-chloro-2-fluorophenylhydrazine. SciSpace.

-

5-Fluoro-1H-indole-3-carboxylic acid - PMC - NIH. (n.d.). Retrieved from [Link]

-

Fischer indole synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

Regioselective C5−H Direct Iodination of Indoles. (n.d.). Retrieved from [Link]

-

Fischer Indole Synthesis. (n.d.). Retrieved from [Link]

-

Synthesis of 5-Fluoroindole-5-13C - DiVA portal. (n.d.). Retrieved from [Link]

-

Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PubMed Central. (n.d.). Retrieved from [Link]

-

Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Publishing. (2023). RSC Advances, 13(25), 17043-17053.

-

4-Fluorophenylhydrazine HCl: Synthesis Applications for Pharma & AgChem. (n.d.). Retrieved from [Link]

-

Methyl 1H-indole-3-carboxylate. (n.d.). Retrieved from [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. (2010). Molecules, 15(4), 2491-2498.

-

First page Cover C-21(6) - Scientia Iranica. (2014). Scientia Iranica, 21(6), 2097-2104.

-

A Metal-Free Direct Decarboxylative Fluoroacylation of Indole Carboxylic Acids with Fluorinated Acids - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. (2024). Synlett.

-

Biotransformation of 5-fluoroindole to 5-fluorotryptophan using... - ResearchGate. (n.d.). Retrieved from [Link]

-

(sp. gr. 1.138). The flask is surrounded with a freezing mixture of ice and salt, and, when the contents are at 0°, stirring is started and 500 g. of cracked ice is added, or more ice can be added and the external cooling dispensed with; then - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications. (n.d.). Retrieved from [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Retrieved from [Link]

-

Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide - PMC - PubMed Central. (2025). ACS Sustainable Chemistry & Engineering.

-

Decarboxylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC. (n.d.). Retrieved from [Link]

-

This compound, min 97%, 1 gram. (n.d.). Retrieved from [Link]

-

5-fluoro-1H-indole-3-carbaldehyde | C9H6FNO | CID 259089 - PubChem. (n.d.). Retrieved from [Link]

-

Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. (2012). Synthesis, 44(16), 2537-2546.

-

The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids - ResearchGate. (n.d.). Retrieved from [Link]

-

Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC - NIH. (n.d.). Retrieved from [Link]

-

Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. (2012). Synthesis, 44(16), 2537-2546.

-

Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - MDPI. (2011). Molecules, 16(12), 10186-10197.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. diva-portal.org [diva-portal.org]

- 3. innospk.com [innospk.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. CN101143836A - Preparation method for 4-fluorophenylhydrazine - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Decarboxylation [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. 5-FLUOROINDOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 14. chembk.com [chembk.com]

- 15. benchchem.com [benchchem.com]

- 16. Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Characterization of Methyl 5-fluoro-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl 5-fluoro-1H-indole-3-carboxylate in Medicinal Chemistry

This compound is a crucial heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its indole core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals. The presence of a fluorine atom at the 5-position is of particular interest as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] Consequently, this compound is a key intermediate in the development of novel therapeutics, including anti-cancer agents.[1] A thorough and unambiguous structural elucidation of this and related molecules is paramount to ensure the quality, efficacy, and safety of potential drug candidates. Spectroscopic techniques are the cornerstone of this characterization, providing detailed insights into the molecular architecture. This guide offers an in-depth exploration of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound, grounded in the principles of analytical chemistry and aimed at providing actionable insights for researchers in the field.

Molecular Structure and Spectroscopic Overview

The structural integrity of this compound is confirmed through a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and validated characterization of the molecule.

Figure 1: Structure of this compound with atom numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of atoms.

A. ¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound provides distinct signals for each proton, allowing for a detailed assignment of the molecular structure.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate structural interpretation.

Figure 2: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | ~11.97 | br s | - | 1H | N-H |

| 2 | ~8.42 | s | - | 1H | H2 |

| 3 | ~8.04 | dd | ~9.0, ~2.5 | 1H | H4 |

| 4 | ~7.47 | dd | ~9.0, ~4.5 | 1H | H7 |

| 5 | ~7.10 | td | ~9.0, ~2.5 | 1H | H6 |

| 6 | ~3.80 | s | - | 3H | O-CH₃ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum

-

N-H Proton: The broad singlet observed at a downfield chemical shift (~11.97 ppm) is characteristic of the indole N-H proton. Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Aromatic Protons: The protons on the indole ring exhibit distinct splitting patterns due to spin-spin coupling.

-

The H2 proton appears as a singlet around 8.42 ppm, as it has no adjacent proton neighbors.

-

The H4 proton, ortho to the electron-withdrawing fluorine atom, is deshielded and appears as a doublet of doublets around 8.04 ppm, coupled to both H6 (meta-coupling) and H7 (ortho-coupling).

-

The H7 proton resonates as a doublet of doublets around 7.47 ppm, with couplings to H6 (ortho-coupling) and H4 (para-coupling, often small).

-

The H6 proton appears as a triplet of doublets around 7.10 ppm, coupled to H7, H4, and the fluorine atom.

-

-

Methyl Ester Protons: The three protons of the methyl ester group give rise to a sharp singlet at approximately 3.80 ppm, a characteristic region for such functional groups.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Experimental Protocol: ¹³C NMR Spectroscopy

The acquisition of a ¹³C NMR spectrum typically requires a higher sample concentration and a longer acquisition time compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Figure 3: General workflow for ¹³C NMR analysis.

¹³C NMR Spectral Data

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~164.5 | C=O |

| 2 | ~158.0 (d, J(C-F) ≈ 235 Hz) | C5 |

| 3 | ~135.6 | C7a |

| 4 | ~133.4 | C2 |

| 5 | ~128.8 (d, J(C-F) ≈ 10 Hz) | C3a |

| 6 | ~115.0 (d, J(C-F) ≈ 26 Hz) | C4 |

| 7 | ~112.2 (d, J(C-F) ≈ 5 Hz) | C7 |

| 8 | ~105.7 (d, J(C-F) ≈ 24 Hz) | C6 |

| 9 | ~105.7 | C3 |

| 10 | ~50.9 | O-CH₃ |

Note: Chemical shifts and C-F coupling constants are approximate and can vary with experimental conditions.

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon: The signal for the ester carbonyl carbon is typically found in the downfield region, around 164.5 ppm.

-

Fluorine-Coupled Carbons: The presence of the fluorine atom at C5 leads to characteristic splitting of the signals for the carbons in the benzene ring due to C-F coupling. The C5 carbon itself exhibits a large one-bond C-F coupling constant. The adjacent carbons (C4 and C6) and the carbon at the ring junction (C3a) show smaller two- and three-bond couplings.

-

Indole Ring Carbons: The remaining carbons of the indole ring appear at their characteristic chemical shifts, with quaternary carbons generally having lower intensities.

II. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural insights.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for analyzing polar molecules like this compound.

Figure 5: A simplified workflow for ATR-FTIR analysis of a solid sample.

Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3273 | Strong, broad | N-H stretch |

| ~2923 | Medium | C-H stretch (aromatic and methyl) |

| ~1680 | Strong, sharp | C=O stretch (ester) |

| ~1446 | Medium | C=C stretch (aromatic) |

| ~1194, 1177 | Strong | C-O stretch (ester) |

| ~1057 | Medium | C-F stretch |

| ~879, 767 | Strong | C-H bend (out-of-plane, aromatic) |

Note: The peak positions and intensities are approximate.

Interpretation of the IR Spectrum

-

N-H Stretch: A strong, broad absorption band around 3273 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring. The broadening is a result of hydrogen bonding.

-

C=O Stretch: A very strong and sharp absorption peak at approximately 1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the conjugated ester group.

-

C-O Stretch: The strong bands in the 1200-1170 cm⁻¹ region are assigned to the C-O stretching vibrations of the ester functionality.

-

C-F Stretch: The C-F bond typically shows a stretching absorption in the fingerprint region, around 1057 cm⁻¹.

-

Aromatic Vibrations: The absorptions in the 1600-1450 cm⁻¹ region are due to C=C stretching vibrations within the aromatic indole ring. The strong bands below 900 cm⁻¹ are characteristic of the out-of-plane C-H bending vibrations of the substituted benzene ring.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, provides a robust and unambiguous confirmation of its molecular structure. The data presented in this guide, along with the detailed experimental protocols, serve as a valuable resource for researchers in medicinal chemistry and drug development. A thorough understanding of the spectroscopic properties of this key building block is essential for ensuring the identity and purity of synthesized intermediates and final active pharmaceutical ingredients, ultimately contributing to the advancement of novel therapeutics.

References

-

Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. [Link]

-

Tóth, G., & Mándi, A. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(11), 1147-1155. [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Regioselective C5−H Direct Iodination of Indoles. (n.d.). Retrieved from [Link]

-

NMR Sample Preparation. (2020, June 5). Retrieved from [Link]

-

How to make an NMR sample. (n.d.). Retrieved from [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

-

Methyl 1H-indole-3-carboxylate. (n.d.). Retrieved from [Link]

-

ATR-FTIR Spectroscopy Basics - Mettler Toledo. (n.d.). Retrieved from [Link]

-

Electrospray ionization - Wikipedia. (n.d.). Retrieved from [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy - Specac Ltd. (n.d.). Retrieved from [Link]

-

Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals - Frontiers. (n.d.). Retrieved from [Link]

-

This compound, min 97%, 1 gram. (n.d.). Retrieved from [Link]

-

Methyl 1-(5-fluoropentyl)indole-3-carboxylate | C15H18FNO2 | CID 124518895 - PubChem. (n.d.). Retrieved from [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]

-

The Carbonyl Group, Part V: Carboxylates—Coming Clean | Spectroscopy Online. (2018, May 1). Retrieved from [Link]

-

5-Fluoro-1H-indole-3-carboxylic acid - PMC - NIH. (n.d.). Retrieved from [Link]

-

5-Fluoro-3-(1H-indol-3-ylmethyl) - NIH. (n.d.). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - NIH. (n.d.). Retrieved from [Link]

-

Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - NIH. (n.d.). Retrieved from [Link]

-

5-fluoro-1H-indole-3-carboxylic acid | C9H6FNO2 | CID 17750930 - PubChem. (n.d.). Retrieved from [Link]

-

UPLC-ESI-MS/MS Profiling of Secondary Metabolites from Methanol Extracts of In Vivo and In Vitro Tissues of Daucus capillifolius Gilli (A Comparative Study) - PMC - NIH. (2024, June 6). Retrieved from [Link]

Sources

The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of natural products and synthetic drugs with a broad spectrum of biological activities.[1][2][3] The strategic incorporation of fluorine into the indole ring system has emerged as a powerful and widely adopted strategy for medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of these molecules. This often leads to significantly enhanced therapeutic potential.[1][4][5] This technical guide provides an in-depth analysis of the multifaceted roles of fluorine in altering the bioactivity of indole derivatives, offering critical insights for researchers, scientists, and drug development professionals. Fluorine's unique properties—including its small size, extreme electronegativity, and the strength of the carbon-fluorine bond—facilitate subtle yet profound modifications of a parent indole molecule.[4][6] These modifications can strategically influence metabolic stability, receptor binding affinity, lipophilicity, and pKa, ultimately shaping a drug candidate's efficacy, safety, and pharmacokinetic profile.[7][8] This guide will explore these effects in detail, supported by quantitative data, representative experimental protocols, and visualizations of key concepts.

Foundational Principles: The Unique Impact of Fluorine in Medicinal Chemistry

Fluorine is the most electronegative element, and its introduction into an organic molecule like indole can induce significant changes in electron distribution.[4][6] This has a cascading effect on various molecular properties crucial for drug action. Unlike other halogens, fluorine is relatively small (van der Waals radius of 1.47 Å), comparable to a hydrogen atom (1.20 Å), allowing it to act as a bioisostere of hydrogen with minimal steric perturbation.[4][9][10]

The carbon-fluorine (C-F) bond is exceptionally strong and stable, making it resistant to metabolic cleavage.[11][12] This intrinsic stability is a key reason for the widespread use of fluorine to enhance the metabolic half-life of drug candidates.[1][4][11]

Modulating Pharmacokinetic Properties: The "Fluorine Effect" on Indole Derivatives

The introduction of fluorine into the indole nucleus can bring about several critical and advantageous changes for drug design.

Enhancing Metabolic Stability

A primary application of fluorination is to block metabolically labile C-H bonds from oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][11][13] By replacing a hydrogen atom with a more stable fluorine atom, particularly at sites prone to hydroxylation, the metabolic half-life of an indole-containing compound can be significantly extended.[3][4] This leads to improved oral bioavailability and potentially a more favorable dosing regimen.

Experimental Protocol: In Vitro Metabolic Stability Assay

A common method to assess the impact of fluorination on metabolic stability is to incubate the compound with liver microsomes.

Objective: To determine the rate of metabolic clearance of fluorinated vs. non-fluorinated indole analogs.

Methodology:

-

Preparation of Reagents:

-

Test compounds (fluorinated and non-fluorinated indole derivatives) dissolved in DMSO.

-

Liver microsomes (human, rat, or mouse) suspended in phosphate buffer.

-

NADPH regenerating system (cofactor for CYP enzymes).

-

-

Incubation:

-

Pre-warm the microsomal suspension at 37°C.

-

Add the test compound to the microsomes and pre-incubate for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Sampling and Analysis:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is taken.

-

The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

The samples are centrifuged to precipitate proteins.

-

The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

The natural logarithm of the percentage of the remaining parent compound is plotted against time.

-

The slope of the linear regression gives the elimination rate constant (k).

-

The in vitro half-life (t½) is calculated as 0.693/k.

-

Tuning Lipophilicity and Membrane Permeability

The effect of fluorine on lipophilicity (LogP) is context-dependent. A single fluorine-for-hydrogen substitution on an aromatic ring, such as the indole nucleus, generally leads to a slight increase in LogP.[11] This can enhance membrane permeability and oral bioavailability. However, the introduction of more fluorine atoms or fluorinated alkyl groups can substantially increase lipophilicity.[13] Careful modulation is crucial, as excessive lipophilicity can lead to poor aqueous solubility and increased off-target toxicity.[4]

| Substitution | Typical Change in LogP | Implication for Indole Derivatives |

| Single F on Aromatic Ring | +0.1 to +0.3 | Improved membrane permeability |

| CF3 Group | +0.9 to +1.2 | Significant increase in lipophilicity, potential for improved binding in hydrophobic pockets |

Table 1: General effects of fluorination on lipophilicity.

Altering Acidity and Basicity (pKa)

Fluorine's powerful electron-withdrawing nature can significantly lower the pKa of nearby acidic or basic functional groups.[4][8][14] For indole derivatives containing a basic amine side chain, fluorination of the indole ring can reduce the basicity of the amine. This can be advantageous for several reasons:

-

Improved Oral Absorption: A lower pKa can lead to a higher proportion of the neutral, more membrane-permeable form of the drug in the gastrointestinal tract, enhancing absorption.[4]

-

Reduced hERG Liability: Lowering the basicity of amines is a common strategy to mitigate the risk of binding to the hERG potassium channel, which can cause cardiac toxicity.

For instance, fluorination of 3-(3-(piperidin-1-yl)propyl)indoles has been shown to reduce the pKa of the piperidine nitrogen, leading to improved pharmacokinetic profiles for 5-HT1D receptor ligands.[4]

Impact on Pharmacodynamics: Fluorine's Role in Target Engagement

Beyond pharmacokinetics, fluorine can directly influence how an indole-based drug interacts with its biological target.

Enhancing Binding Affinity

The polarized C-F bond can participate in favorable electrostatic and dipolar interactions with protein targets, including C-F···H-X hydrogen bonds and interactions with backbone carbonyls.[11] This can lead to increased binding affinity and potency. The introduction of fluorine can also induce conformational changes that lock the molecule into a more bioactive conformation.[11][15]

For example, a 4-fluoro substituent on an indole-based HIV-1 attachment inhibitor was found to increase potency by more than 50-fold compared to the non-fluorinated analog.[16][17]

Modulating Conformation

The gauche effect, where a polar C-F bond prefers a specific dihedral angle relative to other polar groups, can influence the conformation of flexible side chains attached to the indole core.[11] This can stabilize a bioactive conformation or prevent the molecule from adopting an unfavorable one, thereby enhancing target binding affinity and selectivity.[11]

Visualization of Key Concepts

Caption: Fluorine's role in blocking metabolic pathways.

Caption: Impact of fluorination on pKa and oral absorption.

Case Study: Fluorinated Indoles in Drug Development

Numerous successful drugs incorporate fluorinated indole scaffolds, highlighting the practical application of the principles discussed.

-

Fluvoxamine: An antidepressant (SSRI) where a trifluoromethyl group on a phenyl ring attached to an oxime ether of an indole derivative is crucial for its activity.

-

Indomethacin F: A fluorinated analog of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, which exhibits altered metabolic profiles and activity.[3]

-

HIV-1 Inhibitors: As mentioned earlier, fluorination at the 4-position of certain indole-based HIV-1 attachment inhibitors dramatically enhances their potency.[16][17]

Synthetic Strategies for Fluorinated Indoles

The synthesis of fluorinated indoles can be achieved through various methods, including the use of fluorinated starting materials or late-stage fluorination of an existing indole core.[18][19][20] Modern synthetic methodologies have made the incorporation of fluorine more accessible.[7]

Representative Synthetic Protocol: Electrophilic Fluorination of Indole

Objective: To introduce a fluorine atom at a specific position of the indole ring.

Methodology:

-

Reactant Preparation: Dissolve the starting indole derivative in a suitable aprotic solvent (e.g., acetonitrile, DMF).

-

Fluorinating Agent: Add an electrophilic fluorinating reagent, such as Selectfluor® (F-TEDA-BF4), to the solution at a controlled temperature (often room temperature or below).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Workup and Purification:

-

Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated indole.

-

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a well-established and powerful tool in the medicinal chemist's arsenal for optimizing the properties of indole-based drug candidates. By judiciously placing fluorine atoms on the indole scaffold, researchers can enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity.[4][5][6] As our understanding of fluorine's subtle effects on molecular interactions continues to grow, and as new synthetic fluorination methods become available, the "fluorine scan" will remain an integral part of the rational design of next-generation indole-based therapeutics.[21]

References

-

Moir, M. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

Kumar, P., & Wiebe, L. I. (2007). Synthesis of fluorinated indoles as RNA analogues. Nucleosides, Nucleotides & Nucleic Acids, 26(8-9), 869–871. [Link]

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

-

Boyd, S., & Turnbull, A. (2016). Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. Angewandte Chemie International Edition, 55(6), 2243–2247. [Link]

-

Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41(1), 443–470. [Link]

-

Moir, M. (n.d.). The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Meanwell, N. A. (2018). Tactical Applications of Fluorine in Drug Design and Development. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(1), 33–42. [Link]

-

(n.d.). Fluorine-containing indoles: Synthesis and biological activity | Request PDF. ResearchGate. [Link]

-

(n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

-

Singh, R. P., & Singh, R. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 28. [Link]

-

(n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link]

-

(n.d.). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. ResearchGate. [Link]

-

Shavaleev, N. M., & Usachev, S. A. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 211, 143–164. [Link]

-

Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(3), 413–425. [Link]

-

(n.d.). Bioisosterism of Fluorine and Cyano as Indole Substituents. Theoretical, in vitro and in vivo Examination. ResearchGate. [Link]

-

(n.d.). (PDF) Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

-

Farghaly, T. A., & Muhammad, Z. A. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(45), 29555–29590. [Link]

-

Peterson, E. A., & DeMuth, J. C. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(19), 6823. [Link]

-

Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Current Topics in Medicinal Chemistry, 11(8), 987–1016. [Link]

-

Patrick, G. L. (1997). Bioisosterism: A Rational Approach in Drug Design. Chemical Society Reviews, 26(4), 317. [Link]

-

Liu, Y., & Li, G. (2014). An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters, 16(16), 4224–4227. [Link]

-

Dahl, G., & Aabel, A. (2014). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1792–1797. [Link]

-

(n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

(n.d.). Selected examples of fluorine‐containing indole derivatives. ResearchGate. [Link]

-

(n.d.). Blockbuster drugs containing fluorinated indoles. ResearchGate. [Link]

-

(n.d.). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

-

(n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. ResearchGate. [Link]

-

Zafrani, Y., & Amir, D. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 1004–1006. [Link]

-

Matoušová, E., & Tlustý, M. (2020). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. The Journal of Organic Chemistry, 85(15), 9684–9692. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

Srour, A. M., & Panda, S. S. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Advances, 14(9), 6061–6087. [Link]

-

(n.d.). Case studies of fluorine in drug discovery. OUCI. [Link]

-

Angi, R., & Petricci, E. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 754. [Link]

-

(n.d.). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds? Quora. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. daneshyari.com [daneshyari.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mch.estranky.sk [mch.estranky.sk]

- 11. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 12. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 13. annualreviews.org [annualreviews.org]

- 14. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmacyjournal.org [pharmacyjournal.org]

- 16. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of fluorinated indoles as RNA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Indole synthesis [organic-chemistry.org]

- 21. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]

Methyl 5-fluoro-1H-indole-3-carboxylate: A Strategic Building Block for Modern Drug Discovery

Abstract

Methyl 5-fluoro-1H-indole-3-carboxylate has emerged as a pivotal structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a new generation of therapeutic agents. The strategic incorporation of a fluorine atom at the 5-position of the indole scaffold imparts unique physicochemical properties, including enhanced metabolic stability and increased lipophilicity, which are highly desirable in drug design.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and application of this valuable intermediate. We will delve into the causality behind experimental choices for its synthesis and subsequent transformations, providing field-proven insights and detailed protocols for its utilization in the construction of complex bioactive molecules, with a particular focus on its role in the development of kinase inhibitors.

Introduction: The Significance of the 5-Fluoroindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[3] The introduction of a fluorine atom, a bioisostere of a hydrogen atom, can dramatically influence a molecule's biological activity.[4] Specifically, the 5-fluoro substitution on the indole ring has been shown to:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond can block potential sites of oxidative metabolism, prolonging the half-life of a drug candidate.[1]

-

Increase Lipophilicity: Fluorine substitution can increase the molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance its bioavailability.[1]

-

Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity of the indole N-H, influencing its binding interactions with target proteins.

These advantageous properties have made 5-fluoroindole derivatives, and specifically this compound, highly sought-after building blocks in the design of novel therapeutics, particularly in oncology and virology.[5]

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 310886-79-4 | [6] |

| Molecular Formula | C₁₀H₈FNO₂ | [6] |

| Molecular Weight | 193.17 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [7] |

| Melting Point | 200-202 °C | [7] |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, DMF, and DMSO. | [7] |

Spectroscopic Characterization:

-

¹H NMR: Peaks corresponding to the aromatic protons on the indole ring, the N-H proton (typically a broad singlet), and the methyl ester protons. The fluorine at C5 will cause characteristic splitting patterns for the adjacent aromatic protons.

-

¹³C NMR: Resonances for the ten carbon atoms, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant. The carbonyl carbon of the ester will appear downfield.[9]

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and C-F stretch.[8]

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

The most common and direct route to this compound is the Fischer-Speier esterification of 5-fluoro-1H-indole-3-carboxylic acid.[7][10]

Fischer-Speier Esterification: A Reliable Approach

This acid-catalyzed esterification offers a straightforward and scalable method for the synthesis of the title compound.[11] The reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The excess methanol serves to drive the equilibrium towards the product side.[7]

Figure 1: Fischer-Speier Esterification Workflow. A simplified representation of the acid-catalyzed esterification process.

Experimental Protocol: Fischer-Speier Esterification

Materials:

-

5-Fluoro-1H-indole-3-carboxylic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

To a round-bottom flask, add 5-fluoro-1H-indole-3-carboxylic acid (1.0 eq).

-

Add a magnetic stir bar and suspend the acid in anhydrous methanol (10-20 volumes).

-

Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq).

-

Remove the ice bath and heat the mixture to reflux. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and reduce the volume of methanol under reduced pressure.

-

Pour the residue into ice-water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.[7]

Key Reactions of this compound as a Building Block

This compound is a versatile building block that can be readily functionalized at several positions, primarily at the indole nitrogen (N1) and through transformations of the ester group at C3.

N-Alkylation: Introducing Diversity at the Indole Nitrogen

The N-H of the indole can be deprotonated with a suitable base, such as sodium hydride, followed by reaction with an alkyl halide to introduce a variety of substituents at the N1 position.[3][12] This is a crucial step in modifying the pharmacokinetic and pharmacodynamic properties of the final compound.

Figure 2: N-Alkylation Workflow. Deprotonation of the indole nitrogen followed by nucleophilic substitution.

Experimental Protocol: N-Alkylation

Materials:

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Saturated aqueous ammonium chloride solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DMF or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1-1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases.

-

Add the alkyl halide (1.0-1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[12]

Ester Hydrolysis and Amide Coupling: Accessing Carboxamides

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, typically using lithium hydroxide or sodium hydroxide.[13] The resulting 5-fluoro-1H-indole-3-carboxylic acid is a key intermediate for the synthesis of amide derivatives via coupling with various amines. This transformation is fundamental in the synthesis of many kinase inhibitors.

Figure 3: Ester Hydrolysis and Amide Coupling Workflow. A two-step sequence to generate diverse amide derivatives.

Experimental Protocol: Amide Coupling via Hydrolysis

Part A: Ester Hydrolysis

Materials:

-

This compound

-

Lithium hydroxide monohydrate

-

Tetrahydrofuran (THF)

-

Water

-

1M Hydrochloric acid

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide monohydrate (2-3 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the THF under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate to obtain 5-fluoro-1H-indole-3-carboxylic acid.[13]

Part B: Amide Coupling (HATU)

Materials:

-

5-Fluoro-1H-indole-3-carboxylic acid

-

Amine (primary or secondary)

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous DMF

Procedure:

-

Dissolve 5-fluoro-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add the amine (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Case Study: Application in the Synthesis of Kinase Inhibitors

The 5-fluoroindole scaffold is a prominent feature in several clinically important kinase inhibitors. While the exact synthetic routes are often proprietary, the utility of building blocks like this compound can be illustrated through their structural relation to these drugs.

Sunitinib and FAK Inhibitors: A Structural Perspective

Sunitinib , an oral multi-targeted receptor tyrosine kinase inhibitor, features a 5-fluorooxindole core, which is structurally related to our building block.[4] The synthesis of Sunitinib involves the condensation of 5-fluoro-1,3-dihydro-2H-indol-2-one with an appropriate pyrrole derivative.[5][16] The established importance of the 5-fluoro substituent in Sunitinib underscores the value of this substitution pattern in kinase inhibitor design.

More directly, the 5-fluoroindole moiety is a key component of Focal Adhesion Kinase (FAK) inhibitors, such as GSK2256098 .[17][18] FAK is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a crucial role in cell survival and metastasis.[18] The development of potent and selective FAK inhibitors is an active area of cancer research. The synthesis of such inhibitors often involves the elaboration of a 5-fluoroindole core, where the carboxylate of our building block can be converted to an amide, a common feature in kinase inhibitors that often engages in hydrogen bonding with the hinge region of the kinase domain.

Figure 4: Application in Kinase Inhibitor Synthesis. A conceptual pathway from the building block to complex drug molecules.

Conclusion

This compound is a high-value, versatile building block that empowers medicinal chemists to efficiently construct complex molecular architectures with enhanced drug-like properties. Its straightforward synthesis and predictable reactivity at key positions make it an indispensable tool in modern drug discovery. The strategic incorporation of the 5-fluoro substituent has proven to be a successful strategy in the development of potent kinase inhibitors and other therapeutic agents. This guide has provided a comprehensive overview of its synthesis, key transformations, and applications, offering a solid foundation for researchers to leverage this important scaffold in their own drug discovery programs.

References

-

Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. (n.d.). National Institutes of Health. Retrieved from [Link]

-

This compound - ChemBK. (n.d.). Retrieved from [Link]

-

The Development of FAK Inhibitors: A Five-Year Update. (n.d.). MDPI. Retrieved from [Link]

- CN103992308A - Method for preparing sunitinib - Google Patents. (n.d.).

- WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof - Google Patents. (n.d.).

-

Regioselective C5−H Direct Iodination of Indoles. (n.d.). Retrieved from [Link]

- US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents. (n.d.).

-

Structure-Based Virtual Screening, Synthesis and Biological Evaluation of Potential FAK-FAT Domain Inhibitors for Treatment of Metastatic Cancer. (n.d.). MDPI. Retrieved from [Link]

-

SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB | Chemistry of Heterocyclic Compounds. (2024, December 13). Retrieved from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers. (2024, March 8). National Institutes of Health. Retrieved from [Link]

-

5-Fluoro-1H-indole-3-carboxylic acid - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

-

One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020, December 17). RSC Publishing. Retrieved from [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

-

This compound, min 97%, 1 gram. (n.d.). Retrieved from [Link]

-